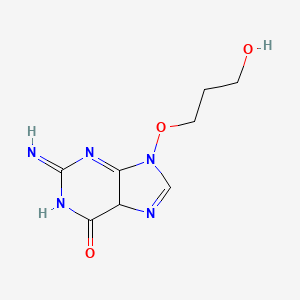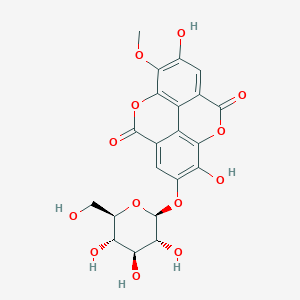
Stachyanthuside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachyanthuside A is an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus . It is a bioactive compound with a molecular formula of C21H18O13 and a molecular weight of 478.36 g/mol . This compound is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stachyanthuside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the leaves of Diplopanax stachyanthus using solvents like ethanol, followed by partitioning with n-hexane and ethyl acetate . The residual fraction is then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Chemical Reactions Analysis
Types of Reactions: Stachyanthuside A, being an ellagic acid glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the glycoside into its corresponding aglycone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted glycosides .
Scientific Research Applications
Stachyanthuside A has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Stachyanthuside A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Stachyanthuside A is unique among ellagic acid glycosides due to its specific structure and bioactivity. Similar compounds include:
Desglauside: An ellagic acid derivative isolated from Desbordesia glaucescens.
Ellagic Acid: A common polyphenol found in various fruits and vegetables.
Oleanolic Acid: A triterpenoid compound with similar bioactive properties.
These compounds share some structural similarities but differ in their specific bioactivities and applications.
Properties
CAS No. |
864779-30-6 |
|---|---|
Molecular Formula |
C21H18O13 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |
InChI Key |
BBCVPHJIWIMGCN-OZJCBLQYSA-N |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


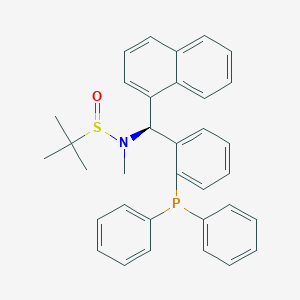
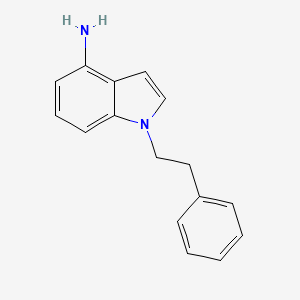
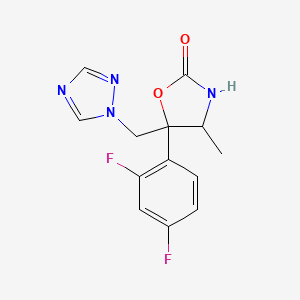


![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
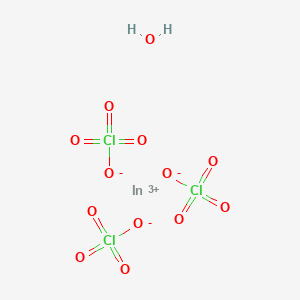
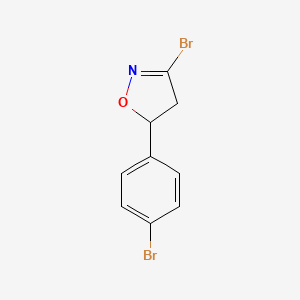
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
